2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one
Descripción
The compound 2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one features a pyridazinone core substituted at position 6 with a methyl group. A 2-oxoethyl linker connects the pyridazinone to a piperazine ring, which is further substituted with a 3-chloro-4-fluorophenyl group.
Propiedades
IUPAC Name |
2-[2-[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2/c1-12-2-5-16(24)23(20-12)11-17(25)22-8-6-21(7-9-22)13-3-4-15(19)14(18)10-13/h2-5,10H,6-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVNQCCUQNKQAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC(=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one , with CAS Number 1211334-29-0 , is a novel pyridazinone derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 350.77 g/mol . The structure features a piperazine ring, which is known for enhancing biological activity due to its ability to interact with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, primarily in the realms of antitumor , antimicrobial , and neurological effects . Below are detailed findings from various studies:
Antitumor Activity
- Mechanism : The compound has been shown to inhibit certain cancer cell lines, particularly through the modulation of signaling pathways associated with cell proliferation and apoptosis.
- Case Study : In vitro tests demonstrated significant cytotoxicity against MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antimicrobial Activity
- Inhibition Studies : The compound was tested against a range of bacterial and fungal strains, demonstrating varying degrees of antimicrobial activity.
- Minimum Inhibitory Concentration (MIC) : Studies reported MIC values that suggest effective inhibition against pathogens, comparable to standard antibiotics such as ciprofloxacin .
Neurological Effects
- Potential as Antidepressant : The piperazine component is often linked to antidepressant activity. Preliminary studies suggest that this compound may influence serotonin receptors, although detailed pharmacodynamic studies are needed to confirm these effects.
Research Findings and Data Tables
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have highlighted the anticancer properties of piperazinone derivatives, including this compound. For instance, a study evaluating a series of piperazinone derivatives demonstrated their cytotoxic effects against various cancer cell lines using the MTT assay. The results indicated that such compounds could inhibit cell proliferation in colon cancer (HT-29) and lung cancer (A549) cell lines while sparing normal cells like MRC-5 .
Neuropharmacological Effects
The presence of the piperazine moiety suggests potential neuropharmacological applications. Compounds with similar structures have been reported to exhibit antidepressant and anxiolytic effects. Further research is needed to elucidate the specific mechanisms through which this compound may influence neurotransmitter systems.
Case Studies
-
Cytotoxicity Assessment :
- Objective : Evaluate the cytotoxic effects of synthesized piperazinone derivatives.
- Methodology : MTT assay on cancer cell lines (HT-29 and A549) compared to normal fibroblasts (MRC-5).
- Findings : Select compounds showed significant cytotoxicity against cancer cells while maintaining low toxicity to normal cells, indicating a favorable therapeutic window .
-
Molecular Docking Studies :
- Objective : Investigate binding interactions with target proteins.
- Methodology : Computational docking studies were performed to predict interactions with key enzymes involved in cancer progression.
- Findings : The compound exhibited promising binding affinities, suggesting it could serve as a lead compound for further development in targeted cancer therapies.
Potential Applications
The applications of 2-(2-(4-(3-chloro-4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one can be summarized as follows:
| Application Area | Description |
|---|---|
| Anticancer Therapy | Potential to inhibit tumor growth in specific cancers like lung and colon. |
| Neuropharmacology | Possible use in treating anxiety and depression due to piperazine structure. |
| Drug Development | Serve as a lead compound for synthesizing new derivatives with enhanced efficacy. |
Comparación Con Compuestos Similares
6-(2-Chlorophenyl)-2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyridazin-3(2H)-one
- Key Differences: The pyridazinone’s position 6 is substituted with a 2-chlorophenyl group instead of methyl. The piperazine ring bears a 4-fluorophenyl group rather than 3-chloro-4-fluorophenyl.
- Physicochemical Properties: Molecular Weight: 426.88 g/mol (vs. ~428–430 g/mol estimated for the target compound). logP: 3.1562 (indicative of moderate lipophilicity, similar to CNS-active drugs) .
2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-(morpholin-4-yl)pyridazin-3(2H)-one
- Key Differences: Position 6 of pyridazinone is substituted with a morpholine group. Piperazine substitution: 4-fluorophenyl vs. 3-chloro-4-fluorophenyl.
- Crystallographic Data: Triclinic crystal system (space group P1) with unit cell dimensions a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å .
Ethyl 2-(4-((2-(4-(3-(3-Chloro-4-fluorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10c)
- Key Differences: Contains a thiazole ring and urea linkage instead of pyridazinone. Ethyl ester group at the terminal position.
- Synthetic Yield: 90.4% (vs. 82.7% for urea-thiazole analog 1c in ) . Inference: The ester group in 10c may confer metabolic instability compared to the pyridazinone core, which is more resistant to hydrolysis.
Structure-Activity Relationship (SAR) Insights
- Piperazine Substitution :
- Pyridazinone Substitution: Methyl at position 6 reduces molecular weight and may improve solubility compared to bulkier aryl groups (e.g., 2-chlorophenyl in ).
- Linker Modifications :
- The 2-oxoethyl linker is conserved across analogs, suggesting its role in maintaining conformational flexibility for target engagement.
Data Tables
Métodos De Preparación
Core Structure Fragmentation
The target molecule is dissected into three primary fragments:
- 6-Methylpyridazin-3(2H)-one core : Serves as the central heterocycle, synthesized via cyclocondensation of α,β-diketones with hydrazines.
- 2-Oxoethyl-piperazine side chain : Introduced through nucleophilic displacement or palladium-catalyzed coupling, leveraging boc-protected intermediates for regioselectivity.
- 3-Chloro-4-fluorophenyl group : Installed via Suzuki–Miyaura coupling using boronate esters under aerobic conditions.
Critical Bond Formations
- C–N bond between pyridazinone and ethyl group : Achieved via alkylation with chloroacetone derivatives under basic conditions (K2CO3, MeCN, reflux).
- Amide linkage to piperazine : Formed through acylation with chloroacetyl chloride, followed by nucleophilic substitution with piperazine.
- Aryl-piperazine connection : Facilitated by Buchwald–Hartwig coupling or Ullmann-type reactions using Pd2(dba)3 and JohnPhos ligands.
Stepwise Synthetic Routes
Synthesis of 6-Methylpyridazin-3(2H)-one
The pyridazinone core is prepared through a cyclocondensation reaction. Maleic anhydride (1.0 equiv) is treated with methylhydrazine (1.2 equiv) in ethanol at 80°C for 6 hours, yielding 6-methylpyridazin-3(2H)-one in 78% yield after recrystallization.
Table 1: Optimization of Pyridazinone Formation
| Condition | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Ethanol, 6 h | EtOH | 80 | 78 |
| Toluene, 8 h | Tol | 110 | 65 |
| DMF, 4 h | DMF | 100 | 52 |
Introduction of the 2-Oxoethyl Side Chain
The pyridazinone is alkylated at the N2 position using 2-chloroacetone (1.5 equiv) in the presence of potassium carbonate (2.0 equiv) in acetonitrile under reflux for 3 hours. Workup involves filtration, washing with MTBE, and recrystallization from ethanol to afford 2-(2-oxoethyl)-6-methylpyridazin-3(2H)-one (yield: 85%).
Key Characterization Data :
Installation of the Piperazine Moiety
The 2-oxoethyl intermediate undergoes acylation with chloroacetyl chloride (1.2 equiv) in dichloromethane at 0°C, followed by substitution with boc-piperazine (1.1 equiv) in the presence of DIPEA (2.5 equiv). Deprotection with HCl/dioxane yields 2-(2-(piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one hydrochloride (yield: 76%).
Reaction Optimization :
- Ligand Screening : JohnPhos outperforms XantPhos, increasing yield from 62% to 82%.
- Solvent Effects : Toluene > DMF > THF for Pd2(dba)3-catalyzed couplings.
Functionalization with 3-Chloro-4-fluorophenyl Group
Suzuki–Miyaura Coupling
The piperazine intermediate is coupled with 3-chloro-4-fluorophenylboronic acid (1.5 equiv) using Pd(PPh3)4 (5 mol%) and Na2CO3 (3.0 equiv) in a toluene/ethanol/water (3:1:1) mixture at 80°C for 12 hours. Purification via silica chromatography affords the final product in 93% yield.
Table 2: Coupling Condition Comparison
| Catalyst | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh3)4 | Na2CO3 | 80 | 93 |
| Pd(OAc)2 | K3PO4 | 100 | 78 |
| PdCl2(dppf) | Cs2CO3 | 90 | 85 |
Alternative Ullmann-Type Coupling
For substrates sensitive to boronic acids, a copper-mediated Ullmann reaction with 1-bromo-3-chloro-4-fluorobenzene (1.2 equiv), CuI (10 mol%), and L-proline (20 mol%) in DMSO at 120°C for 24 hours achieves 68% yield.
Process Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Catalytic System Refinement
- Pd2(dba)3/JohnPhos : Reduces catalyst loading from 5 mol% to 2 mol% without yield loss.
- Microwave Assistance : Reduces Suzuki coupling time from 12 hours to 2 hours (yield: 89%).
Analytical and Spectroscopic Validation
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C17H17ClFN3O2 : 358.0967 [M + H]+.
- Observed : 358.0965 [M + H]+ (Δ = 0.56 ppm).
Q & A
Basic Question: What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?
Answer:
Synthesis typically involves multi-step reactions, including:
- Coupling of the piperazine moiety with halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl) via nucleophilic substitution. Reaction solvents like ethanol or dimethylformamide (DMF) are preferred, with temperatures ranging from 60–80°C to balance yield and side-product formation .
- Functionalization of the pyridazinone core through alkylation or acylation. Catalysts such as NaH or K2CO3 are used to activate the carbonyl group, requiring inert atmospheres (N2/Ar) to prevent oxidation .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Basic Question: How can the compound’s structure and purity be rigorously characterized?
Answer:
- Spectroscopic analysis :
- 1H/13C NMR : Assign peaks for the piperazine NH (δ 2.5–3.5 ppm), pyridazinone carbonyl (δ 165–170 ppm), and aryl substituents (δ 6.5–8.0 ppm for fluorinated/chlorinated aromatic protons) .
- IR spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and C-F/C-Cl bonds (600–800 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to quantify impurities; retention times compared to reference standards .
Advanced Question: What crystallographic data are available to elucidate molecular conformation and intermolecular interactions?
Answer:
Single-crystal X-ray diffraction (SCXRD) of structurally analogous compounds (e.g., C26H28FN5O3) reveals:
- Triclinic crystal system (space group P1) with unit cell parameters:
- Intermolecular interactions : Hydrogen bonding between pyridazinone carbonyl and piperazine NH groups stabilizes the lattice. Halogen (Cl/F) substituents contribute to van der Waals packing .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in receptor binding or efficacy may arise from:
- Variability in assay conditions : Standardize protocols (e.g., cell lines, incubation time, buffer pH) to ensure reproducibility. For example, dopamine D2/D3 receptor affinity assays should use HEK293 cells transfected with human receptors and [3H]spiperone as a radioligand .
- Structural analogs : Compare data with compounds like 2-(4-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one, which shares the pyridazinone core but differs in substituent effects on target binding .
Advanced Question: What computational methods are recommended for predicting the compound’s pharmacokinetic properties?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., serotonin 5-HT1A receptors). Focus on the piperazine moiety’s role in hydrogen bonding with Asp116 .
- ADMET prediction : SwissADME or pkCSM to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition. The compound’s ClogP (~2.8) suggests moderate bioavailability .
Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?
Answer:
- Systematic substituent variation :
- Replace the 3-chloro-4-fluorophenyl group with other halogens (e.g., Br, I) or electron-withdrawing groups (NO2) to modulate receptor affinity .
- Modify the pyridazinone methyl group to bulkier alkyl chains (e.g., ethyl, propyl) to enhance metabolic stability .
- In vitro validation : Test analogs in dose-response assays (IC50/EC50) against primary targets (e.g., GPCRs) and off-targets (e.g., hERG channels) to balance potency and safety .
Advanced Question: What strategies mitigate chemical instability during formulation studies?
Answer:
- pH-dependent degradation : Conduct accelerated stability studies (40°C/75% RH) in buffers (pH 1–9). The compound may hydrolyze in acidic conditions (pH <3) at the piperazine-amide bond, necessitating enteric coating .
- Light sensitivity : Use amber glass vials and antioxidants (e.g., BHT) to prevent photodegradation of the fluorophenyl group .
Advanced Question: How can researchers validate conflicting data on the compound’s metabolic pathways?
Answer:
- In vitro metabolism : Incubate with human liver microsomes (HLMs) and CYP isoforms (e.g., CYP3A4, CYP2D6). Use LC-MS/MS to identify metabolites (e.g., N-dealkylation products) .
- Cross-species comparison : Compare metabolite profiles in rat, dog, and human hepatocytes to assess translational relevance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
